N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-16(20-7-4-3-5-15(20)18-13)17(21)19(8-10-22-2)11-14-6-9-23-12-14/h3-7,9,12H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJOPQGXJSHOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCOC)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Weight : 252.29 g/mol
IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral targets, particularly in inhibiting SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values as low as 1.55 μM, indicating strong antiviral potential .
- Neurological Effects : Compounds with similar structures have been evaluated for their effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. Certain furan derivatives have been identified as agonists at specific NMDA receptor subtypes, showing varying potencies that could be leveraged for therapeutic applications in neurological disorders .
Biological Activity Data Table
The following table summarizes key biological activities and their corresponding effects observed in various studies:
| Activity Type | Compound Variant | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | F8–B22 | 1.55 | |
| NMDA Receptor Agonist | 3-(5-furanyl)carboxamido-2-aminopropanoic acid | 0.074 | |
| Cytotoxicity | F8–B6 | >100 |
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study focused on the development of non-peptidomimetic inhibitors targeting the Mpro of SARS-CoV-2 highlighted the efficacy of derivatives structurally similar to this compound. The compound F8-B22 was noted for its significant antiviral activity with an IC50 value of 1.55 μM, showcasing its potential as a therapeutic agent against COVID-19 .
Case Study 2: Neurological Applications
Another investigation assessed the impact of furan-based compounds on NMDA receptor activity. The study revealed that certain analogs acted as partial agonists at NMDA receptor subtypes, suggesting their utility in treating conditions like Alzheimer’s disease and schizophrenia. The compound 8p was particularly noted for its high efficacy at GluN1/2C receptors with an EC50 value of 0.074 μM .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
N-Isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Compound 10, )
- Structure : Isobutyl substituent on the amide nitrogen.
- Synthesis : Uses EDC/HOBt coupling with N,N-diisopropylethylamine in dichloromethane.
- Key Difference : The branched alkyl chain (isobutyl) may reduce solubility compared to the target compound’s methoxyethyl group.
N-[4-(Diethylamino)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide (47ab, )
- Structure: Aromatic diethylaminophenyl substituent.
- Synthesis : HBTU-mediated coupling with DIPEA.
N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide ()
- Structure : 4-Fluorophenyl substituent.
- Key Difference : Fluorine’s electronegativity may improve metabolic stability and membrane permeability relative to the target’s furan group.
Thiazolidinone Derivatives ()
These compounds replace the amide nitrogen with a thiazolidin-3-yl ring, further substituted with halogenated or hydroxylated aryl groups:
- Example : N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide.
- Synthesis : Condensation of aldehyde, thioglycolic acid, and APS catalyst.
Cycloalkyl and Aromatic Substituents ()
N-(Cyclohexylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (18) :
- Cyclohexylmethyl group increases lipophilicity, likely reducing aqueous solubility compared to the target compound.
- NMR Data: Distinctive cyclohexyl proton signals (0.94–1.78 ppm) absent in the target compound’s spectrum.
Patent and Commercial Status
Q & A
Q. What are the established synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Key steps include:
- Condensation reactions to form the carboxamide core, using coupling agents like EDC or DCC in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres .
- Substituent introduction via nucleophilic substitution or alkylation, with careful control of temperature (e.g., 0–60°C) and stoichiometry to avoid side products .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent selection (e.g., DMF for solubility), catalyst loading (e.g., 1.2 eq. of base), and reaction time (8–24 hours) to maximize yield .
Q. Which analytical techniques are essential for structural validation of this compound?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to confirm substituent connectivity and regiochemistry, particularly for distinguishing furan and methoxyethyl groups .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 369.18 for C₁₈H₂₁N₃O₃) .
- HPLC-PDA for purity assessment, using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are used for preliminary biological evaluation?
Initial screening often includes:
- Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition studies (e.g., kinase profiling) to identify potential targets like EGFR or CDK2 .
- Solubility and stability tests in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable IC₅₀ across studies) are addressed by:
- Standardizing assay protocols (e.g., consistent cell passage numbers, serum-free conditions) .
- Cross-validating targets using siRNA knockdown or CRISPR-edited cell lines to confirm mechanism .
- Meta-analysis of structural analogs to identify substituent-dependent activity trends (e.g., thiophene vs. furan effects) .
Q. What methodologies elucidate structure-activity relationships (SAR) for anticancer activity?
SAR studies employ:
- Systematic substituent variation : Replacing the methoxyethyl group with cyclopropane or fluorinated chains to modulate lipophilicity and target affinity .
- Pharmacophore modeling to identify critical hydrogen-bond acceptors (e.g., furan oxygen) .
- Bioisosteric replacement : Swapping the imidazo[1,2-a]pyridine core with triazolopyrimidine to enhance metabolic stability .
Q. What computational strategies predict binding modes with kinase targets?
Advanced in silico approaches include:
- Molecular docking (AutoDock Vina, Glide) to simulate interactions with ATP-binding pockets of kinases like Aurora A .
- Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .
- Free-energy perturbation to quantify substituent contributions to binding affinity .
Q. How are pharmacokinetic properties optimized without compromising efficacy?
Strategies include:
Q. What experimental designs mitigate off-target effects in cellular models?
Approaches involve:
- Kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase inhibition .
- Transcriptomic analysis (RNA-seq) to detect unintended pathway activation .
- Cytokine release assays to assess immunotoxicity risks .
Q. How are advanced spectroscopic techniques applied to resolve structural ambiguities?
Techniques include:
Q. What strategies address metabolic instability in preclinical studies?
Solutions involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
